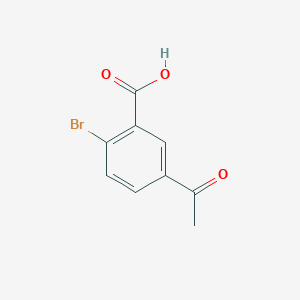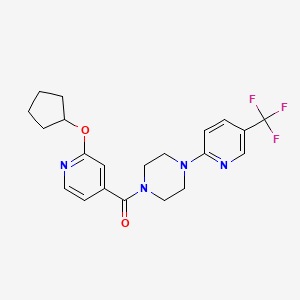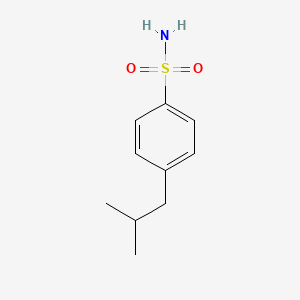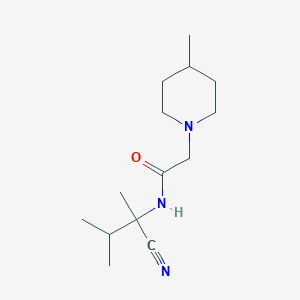
5-Acetyl-2-bromobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-2-bromobenzoic acid is a chemical compound with the CAS Number: 1612219-56-3 . It has a molecular weight of 243.06 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7BrO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 243.06 .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Aspirin Analogy
5-Acetyl-2-bromobenzoic acid has been studied for its structural properties, revealing it as a close structural analog of aspirin. The analysis of its crystal structure shows the carboxylic acid moiety slightly twisted out of the plane of the aromatic ring, with the acetyl group showing bond-angle distortions similar to those in aspirin. This structural similarity suggests potential applications in designing aspirin analogs or studying aspirin's mechanism of action at a molecular level (Loll et al., 1996).
Chemical Reactivity and Protective Group Application
Research on the reactivity and potential applications of this compound and its derivatives has highlighted their usefulness in organic synthesis. For example, the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group, derived from a compound structurally related to this compound, has been identified as an effective protecting group for amines, amino acids, alcohols, thiols, and carboxylic acids. This group is notably stable in strongly acidic conditions and allows for easy cleavage under mild conditions, making it valuable in peptide chemistry (J. Pless, 1976).
Enzyme Inhibition Characterization
The application of this compound derivatives in biochemical assays has been explored, particularly in characterizing inhibitors of enzymes such as acetylcholinesterase. An automated amperometric flow-injection system utilizing acetylthiocholine chloride as a substrate demonstrated the potential for high-throughput screening of enzyme inhibitors, which could be relevant for drug discovery and toxicological assessments (Günther & Bilitewski, 1995).
Advanced Synthesis Techniques
In the field of chemical engineering, derivatives of this compound have been used in the development of advanced synthesis techniques, such as the continuous microflow process for the synthesis of complex organic compounds. This approach leverages the reactivity of brominated compounds for efficient gas-liquid reactions, exemplifying the role of this compound in facilitating innovative chemical synthesis methods (Deng et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
It’s known that benzylic halides, such as 5-acetyl-2-bromobenzoic acid, typically react via an sn1 or sn2 pathway . The specific target would depend on the specific reaction conditions and the presence of other reactants.
Mode of Action
This compound can participate in various chemical reactions. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation . In the case of nucleophilic substitution, the bromine atom in the benzylic position can be replaced by a nucleophile .
Biochemical Pathways
It’s known that this compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
The properties of similar benzylic halides suggest that they can be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
As a participant in various chemical reactions, this compound can contribute to the synthesis of new organic compounds, potentially leading to various biological effects depending on the specific compounds formed .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, pH, and the presence of other reactants . Furthermore, the compound’s stability can be influenced by factors such as light, heat, and moisture .
Biochemische Analyse
Biochemical Properties
It is known that benzylic compounds, such as this one, can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially interact with various enzymes, proteins, and other biomolecules, altering their function and the overall biochemical reaction pathways.
Cellular Effects
Similar compounds have been known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
In these reactions, a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical . This radical can then react with other molecules, potentially leading to changes in gene expression, enzyme activation or inhibition, and other molecular effects.
Metabolic Pathways
Benzylic compounds are known to undergo phase I metabolic reactions, which include oxidation, reduction, and hydrolysis . These reactions could potentially involve various enzymes and cofactors, and could affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound is a solid at room temperature , which could influence its transport and distribution.
Eigenschaften
IUPAC Name |
5-acetyl-2-bromobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDNLRNROTVOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957133.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2957135.png)
![3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2957137.png)

![5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2957140.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzamide](/img/structure/B2957142.png)
![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2957144.png)

![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2957146.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-benzylurea](/img/structure/B2957148.png)
![1-benzyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2957151.png)
![1-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2957154.png)
